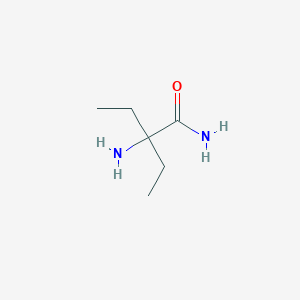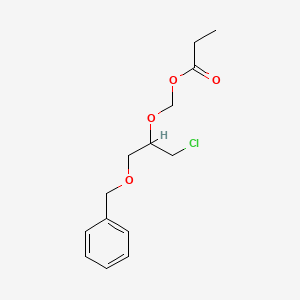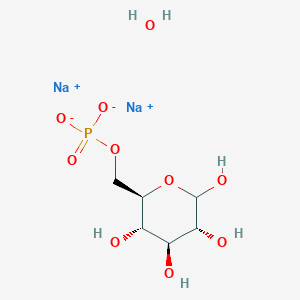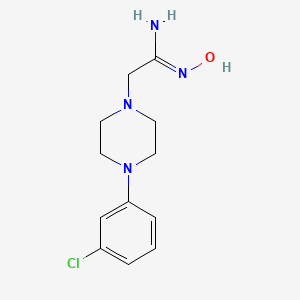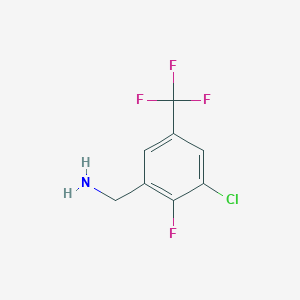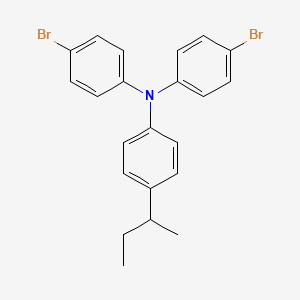
4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline
Übersicht
Beschreibung
The compound "4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline" is a brominated aniline derivative. Aniline derivatives are a class of compounds that have wide applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of bromine atoms in the compound suggests potential reactivity in electrophilic aromatic substitution reactions, which could be useful for further chemical modifications.
Synthesis Analysis
The synthesis of brominated aniline derivatives can be achieved through various methods. For instance, the palladium-catalyzed tandem nucleophilic addition/C-H functionalization of anilines with bromoalkynes is an efficient approach to synthesize phenylindoles, which are structurally related to the target compound . Additionally, the synthesis of bromobenzene derivatives via bromoanilines has been reported, indicating that selective bromination of aniline can lead to various brominated products .
Molecular Structure Analysis
The molecular structure of brominated aniline derivatives can be complex and may adopt different conformations. For example, the molecular structure of N-benzylidene-aniline was studied, and it was found that the phenyl rings can have different orientations relative to each other, which could also be the case for the target compound . Furthermore, the crystal structure of a related compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, was characterized by X-ray diffraction, revealing the dihedral angles between the aromatic rings .
Chemical Reactions Analysis
Brominated aniline derivatives can participate in various chemical reactions. The presence of bromine atoms makes them suitable for nucleophilic substitution reactions. For example, the synthesis of substituted bromobenzene derivatives via bromoanilines involves diazotization followed by different coupling reactions . Additionally, the redox properties of brominated oligo(N-phenyl-m-aniline)s were investigated, showing that they can be oxidized into cationic states with triplet spin-multiplicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aniline derivatives are influenced by their molecular structure. The presence of bromine atoms and the specific arrangement of the phenyl rings can affect properties such as solubility, melting point, and reactivity. For example, the mesomorphic properties of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines were studied, and it was found that the bromine atom can alter and influence the mesomorphic properties . Additionally, the optoelectronic properties of a related compound were investigated, showing its potential as a hole-transporting material in photoconductive devices .
Wissenschaftliche Forschungsanwendungen
Protecting Group Applications : The triazene moiety has been studied as a protecting group for aromatic amines, derived from corresponding bromoanilines. This research opens potential applications in synthetic chemistry where protecting groups play a crucial role (Gross, Blank, & Welch, 1993).
Coupling Reactions : The molecule has been used in coupling synthesis reactions, particularly in the Suzuki coupling reaction. This process is essential in creating complex organic compounds, which are critical in various fields of chemistry (Yao-bing, 2010).
Synthesis of Novel Aromatic Compounds : Research has been conducted on the synthesis of novel substituted aromatics, which are useful in the development of new materials with unique properties (Ito et al., 2002).
Catalysis in Organic Reactions : The molecule has been studied in the context of catalyzing organic reactions, particularly in room-temperature Suzuki–Miyaura cross-coupling reactions. Such catalysts are important in the efficient synthesis of various organic compounds (Wang et al., 2015).
Development of Electrochromic Materials : Research includes the development of new electrochromic polymers, where this molecule plays a role in modulating the electronic properties of the resulting copolymers. These materials have applications in smart windows and displays (Beaupré, Dumas, & Leclerc, 2006).
Optoelectronic Applications : The compound has been synthesized and analyzed for its optoelectronic properties, indicating potential use in organic photoconductive devices (Li-yin, 2013).
Crystal Structure Characterization : The synthesis and crystal structure characterization of similar bromo-aniline compounds have been studied. This research is important in understanding the molecular structure and properties of such compounds (Wu-lan, 2011).
Organoselenium-Based Compounds : A study describes the synthesis of a compound involving a reaction with bromo-4-(bromomethyl)benzene, leading to the formation of a novel organoselenium-based compound. This has implications in the study of novel organic compounds with unique properties (Shaaban et al., 2022).
Eigenschaften
IUPAC Name |
N,N-bis(4-bromophenyl)-4-butan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br2N/c1-3-16(2)17-4-10-20(11-5-17)25(21-12-6-18(23)7-13-21)22-14-8-19(24)9-15-22/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCOQCLKCAFINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B3034949.png)
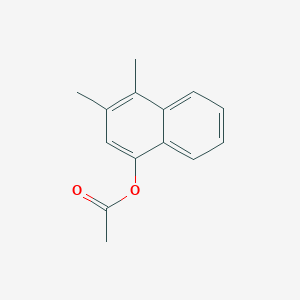
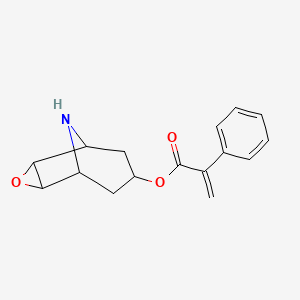
![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)
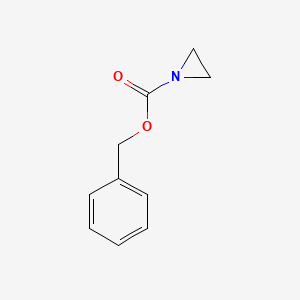
![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)
